Quinolinate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

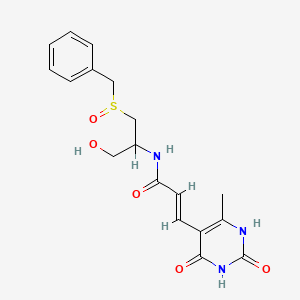

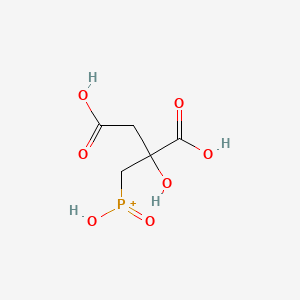

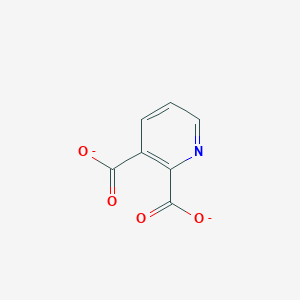

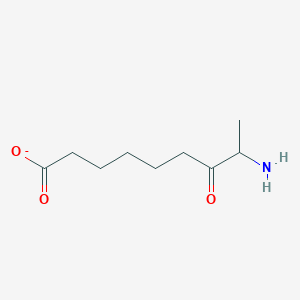

Quinolinate(2-) is a pyridinedicarboxylate and a quinolinate. It has a role as a human metabolite, a mouse metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a quinolinate(1-).

Wissenschaftliche Forschungsanwendungen

Biological Activities and Green Synthesis

Quinolinate exhibits a range of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial properties. There's a growing interest in developing greener and more environmentally friendly methods for synthesizing quinolinate compounds. These approaches are focused on reducing the use of hazardous chemicals and solvents, aiming for non-toxic, sustainable methods in medicinal chemistry (Nainwal et al., 2019).

Role in Neurological Disorders

Quinolinate has been implicated in the pathogenesis of various neurodegenerative disorders. It is derived from α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) and processed by ACMSD, an enzyme that regulates quinolinate levels in the brain. The expression of ACMSD is sensitive to nutritional and hormonal signals, suggesting a complex regulatory mechanism for quinolinate metabolism in the brain (Fukuoka et al., 2002).

Immunological Aspects and Disease

Quinolinate is also involved in the immune system's response to diseases like glioblastoma. It acts as a metabolic checkpoint, influencing immune tolerance through mechanisms like NMDA receptor activation and signaling pathways. These findings suggest potential therapeutic targets in immune modulation for diseases like glioblastoma (Kesarwani et al., 2022).

Neuroprotective Potential

Research on quinolinate's interaction with other compounds, such as magnesium, shows its potential in neuroprotection. For example, magnesium has been found to protect against quinolinate-induced neurotoxicity, suggesting therapeutic implications in brain injuries and convulsive disorders (Wolf et al., 1990).

Quinolinate in Biochemical Processes

Quinolinate's role in lipid peroxidation, particularly its interaction with iron, has been studied to understand its toxic effects. The formation of complexes between quinolinate and iron, and the subsequent production of reactive oxygen species, highlight its potential involvement in oxidative stress and related neurotoxicity (Štípek et al., 1996).

Involvement in Viral Infections

Quinolinate levels are elevated in immune cells during viral infections, such as with SIV (simian immunodeficiency virus) and HTLV-I (human T-cell lymphotropic virus type I). This suggests a role for quinolinate in the immune response to viral infections and possibly in the neuropathology associated with these diseases (Namboodiri et al., 1996).

Quinolinate in Neurotoxicity and Neuroprotection

Studies have explored quinolinate's neurotoxic effects and its interactions with other neurotoxins like NMDA. These studies have implications for understanding the mechanisms of neuronal cell death in diseases and the potential of neuroprotective strategies (Garthwaite & Garthwaite, 1987).

Eigenschaften

Produktname |

Quinolinate(2-) |

|---|---|

Molekularformel |

C7H3NO4-2 |

Molekulargewicht |

165.1 g/mol |

IUPAC-Name |

pyridine-2,3-dicarboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |

InChI-Schlüssel |

GJAWHXHKYYXBSV-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)

![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)